molecular formula C16H17BrO2 B7941619 3-Bromo-3'-iso-propoxybenzhydrol

3-Bromo-3'-iso-propoxybenzhydrol

Cat. No.: B7941619
M. Wt: 321.21 g/mol
InChI Key: GISSSONOXBLHNN-UHFFFAOYSA-N
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Description

3-Bromo-3’-iso-propoxybenzhydrol is an organic compound with the molecular formula C16H17BrO2. It is a derivative of benzhydrol, where the hydroxyl group is substituted with a bromine atom and an iso-propoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-iso-propoxybenzhydrol typically involves the bromination of benzhydrol derivatives. One common method is the reaction of benzhydrol with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The iso-propoxy group can be introduced through a nucleophilic substitution reaction using iso-propyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of 3-Bromo-3’-iso-propoxybenzhydrol may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-iso-propoxybenzhydrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of 3-Bromo-3’-iso-propoxybenzophenone.

    Reduction: Formation of 3-iso-propoxybenzhydrol.

    Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-3’-iso-propoxybenzhydrol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-iso-propoxybenzhydrol involves its interaction with specific molecular targets. The bromine atom and iso-propoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-3’-methoxybenzhydrol: Similar structure but with a methoxy group instead of an iso-propoxy group.

    3-Chloro-3’-iso-propoxybenzhydrol: Similar structure but with a chlorine atom instead of a bromine atom.

    3-Bromo-3’-ethoxybenzhydrol: Similar structure but with an ethoxy group instead of an iso-propoxy group.

Uniqueness

3-Bromo-3’-iso-propoxybenzhydrol is unique due to the presence of both a bromine atom and an iso-propoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-11(2)19-15-8-4-6-13(10-15)16(18)12-5-3-7-14(17)9-12/h3-11,16,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISSSONOXBLHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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